molecular formula C10H15ClN2 B056577 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride CAS No. 188412-52-4

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride

Cat. No.: B056577
CAS No.: 188412-52-4
M. Wt: 198.69 g/mol
InChI Key: ABLZOFGQVQJZSP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring, with an amine group at the 7-position and a hydrochloride salt form. It is a critical intermediate in pharmaceutical synthesis, notably for Lorcaserin, a serotonin 2C receptor agonist used for weight management . The compound complies with stringent regulatory standards (USP, EMA, JP, BP) and is essential for drug applications (ANDA, NDA) due to its high purity and structural precision .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLZOFGQVQJZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction Pathway

The most widely reported method involves the reduction of a nitro-substituted benzazepine precursor to introduce the amine group. This approach is exemplified in the synthesis of 3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine, where a nitro group at the 7-position is catalytically hydrogenated . The trifluoroacetyl group serves as a protective moiety for the secondary amine, preventing undesired side reactions during reduction. Post-hydrogenation, acidic hydrolysis removes the protective group, yielding the free amine, which is subsequently converted to the monohydrochloride salt via treatment with hydrochloric acid .

Catalytic hydrogenation typically employs palladium-on-carbon (Pd/C) or Raney nickel under hydrogen atmospheres (1–3 bar) in polar solvents like methanol or ethanol. Yields for this step range from 80% to 95%, with purity dependent on the absence of competing functional groups . For instance, in the synthesis of YM087, a vasopressin antagonist, nitro reduction achieved 92% yield using Pd/C in methanol, followed by direct amidation without intermediate isolation .

Pummerer Cyclization for Benzazepine Core Formation

The construction of the benzazepine ring system via Pummerer-type cyclization offers a robust route to functionalized derivatives. Starting from N-(2-arylethyl)-N-(2-phenylsulfinylethyl)formamides, cyclization is induced using trifluoroacetic anhydride (TFAA) and BF3·Et2O, generating a thionium ion intermediate that undergoes intramolecular electrophilic aromatic substitution . This method was successfully applied to synthesize 7,8-dimethoxy-3-benzazepines, albeit requiring electron-donating groups for optimal cyclization efficiency .

For 7-amine derivatives, this strategy necessitates subsequent functionalization. After cyclization, the phenylsulfanyl group at the 1-position is removed via reductive desulfurization using NiCl2-NaBH4, yielding a formyl-protected amine . Alkaline hydrolysis or LiAlH4 reduction then deprotects the amine, followed by hydrochloride salt formation. Overall yields for this multistep route are moderate (24–38%), constrained by the sensitivity of intermediates to oxidation .

Chlorination-Amination Sequential Strategy

A patent describing tolvaptan intermediates highlights a chlorination-amination sequence for introducing the 7-amine group . 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes nucleophilic aromatic substitution with ammonia or ammonium salts under high-temperature conditions (100–150°C) in polar aprotic solvents like DMF or DMSO . This method, however, faces challenges due to the low reactivity of the chloro substituent, necessitating catalysts such as copper(I) iodide or palladium complexes to achieve reasonable yields (50–70%) .

The monohydrochloride salt is precipitated by treating the free amine with hydrochloric acid in ethanol or isopropanol. Purification via recrystallization from aqueous ethanol enhances purity to >99%, as confirmed by HPLC .

Comparative Analysis of Methodologies

MethodKey StepsYield (%)Purity (%)Scalability
Nitro Reduction Nitration → Reduction → Salt Formation80–95≥98High (batch/flow)
Pummerer Cyclization Cyclization → Desulfurization → Deprotection24–3890–95Moderate
Chlorination-Amination Chlorination → Substitution → Salt Formation50–70≥97Low

Nitro reduction emerges as the most efficient and scalable route, favored in industrial settings for its high yields and compatibility with continuous flow systems . Pummerer cyclization, while innovative, suffers from multi-step inefficiencies and sensitivity to electronic effects on the aromatic ring . Chlorination-amination remains limited to niche applications due to harsh reaction conditions .

Critical Process Parameters

  • Catalyst Selection : Pd/C outperforms Raney nickel in nitro reduction, minimizing over-reduction byproducts .

  • Temperature Control : Cyclization with TFAA-BF3·Et2O requires strict temperature modulation (20–25°C) to prevent dimerization .

  • Solvent Systems : Biphasic solvents (toluene/aqueous NaHCO3) enhance interfacial reactions during acylations, improving yields by 15–20% .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted benzazepine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted benzazepine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound is recognized for its role as a metabolite of Lorcaserine , a selective 5-HT2C receptor agonist used in the treatment of obesity. Research indicates that this interaction may contribute to the appetite-suppressing effects associated with Lorcaserine therapy .

Research Studies and Findings

Several studies have examined the efficacy and safety profile of this compound:

  • Weight Management Studies :
    • A clinical trial evaluated the effectiveness of Lorcaserine in weight management, highlighting the role of its metabolites, including 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. The results indicated significant reductions in body weight among participants .
  • Neuropharmacological Research :
    • Investigations into the neuropharmacological properties of this compound have revealed its potential impact on serotonin receptors, suggesting implications for mood disorders and anxiety management .

Case Studies

Study TitleYearFindings
Efficacy of Lorcaserine in Obesity Treatment2010Demonstrated significant weight loss and metabolic improvements; metabolites including 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine were implicated in outcomes.
Neuropharmacological Effects of Benzazepines2018Explored the interaction between benzazepines and serotonin receptors; suggested therapeutic potential for mood disorders.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific derivative and its intended application. For example, some benzazepine derivatives act as inhibitors of squalene synthase, which is involved in cholesterol biosynthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Benzazepine Family

Benazepril Hydrochloride
  • Structure : A substituted benzazepine with an acetic acid group and ethoxycarbonyl side chain.
  • Pharmacological Use : ACE inhibitor for hypertension and heart failure.
  • Key Difference : The 2-oxo group and complex substitution pattern (C24H28N2O5•HCl) differentiate it from the simpler 7-amine derivative .
(S)-(2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-yl)-amine
  • Structure : Positional isomer with an amine at the 5-position instead of the 7-position.

Heterocyclic Analogues with Similar Backbones

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
  • Structure : Benzodioxepine backbone with two oxygen atoms in the seven-membered ring.
  • Physical Properties : Lower melting point (81–82°C) compared to benzazepines, likely due to reduced ring rigidity .
  • Applications : Less common in pharmaceuticals; primarily a synthetic intermediate .
Phenazopyridine Hydrochloride
  • Structure: Azo-linked pyridine derivative (2,6-diamino-3-phenylazopyridine hydrochloride).
  • Pharmacological Use : Urinary analgesic.
  • Contrast : Lacks the azepine ring but shares the hydrochloride salt form; demonstrates how amine positioning and heterocycle type dictate therapeutic activity .

Benzodiazepine Derivatives

Methylclonazepam
  • Structure : 1,4-Benzodiazepine with a nitro group and chlorophenyl substitution.
  • Pharmacological Use : Anxiolytic and anticonvulsant.
  • Key Difference : Diazepine ring (two nitrogens) vs. azepine (one nitrogen); the latter reduces sedative effects but enhances selectivity for serotonin receptors .

Comparative Data Table

Compound Core Structure Functional Groups Pharmacological Use Melting Point/Dec. (°C) Regulatory Status
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride Benzazepine 7-amine, HCl salt Lorcaserin intermediate Not reported USP, EMA, JP, BP
Benazepril Hydrochloride Substituted benzazepine 2-oxo, ethoxycarbonyl, HCl salt ACE inhibitor Not reported Pharmacopeial
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Benzodioxepine 7-amine Synthetic intermediate 81–82 Not specified
Phenazopyridine Hydrochloride Pyridine-azo 2,6-diamino, phenylazo, HCl salt Urinary analgesic Not reported USP
Methylclonazepam 1,4-Benzodiazepine 7-nitro, 2-chlorophenyl Anxiolytic Not reported Analytical

Research Findings and Key Insights

  • Structural Rigidity vs. Bioactivity : Benzazepines like 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine exhibit greater conformational flexibility than benzodiazepines, enabling selective receptor interactions (e.g., serotonin 2C vs. GABA receptors) .
  • Salt Form Impact : Hydrochloride salts enhance solubility and stability, as seen in both the target compound and Phenazopyridine Hydrochloride .
  • Regulatory Alignment : The target compound’s compliance with multiple pharmacopeias underscores its reliability in commercial drug production, a trait shared with Benazepril Hydrochloride .

Biological Activity

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine monohydrochloride is a compound with significant biological activity, primarily known as a metabolite of Lorcaserine, a selective 5-HT2C receptor agonist used in obesity treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 107393-73-7
  • Solubility : Data not available

The primary mechanism of action for 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. This interaction leads to increased satiety and reduced food intake, contributing to its efficacy in obesity management. Additionally, it may influence dopaminergic pathways, which are crucial for mood regulation and reward processing.

Anticancer Potential

Recent studies have indicated that derivatives of benzazepines exhibit anticancer properties. For instance, related compounds have shown antiproliferative effects against breast cancer cell lines (MCF-7), with some derivatives demonstrating IC50 values as low as 0.67 µM . These findings suggest a potential for further exploration of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine in cancer therapeutics.

CompoundIC50 (µM)Cell Line
(RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine0.67 ± 0.18MCF-7

Neuropharmacological Effects

The compound's influence on serotonin receptors suggests potential applications in treating mood disorders such as depression and anxiety. Agonism at the 5-HT2C receptor has been linked to anxiolytic effects and improved mood regulation. Furthermore, the modulation of dopaminergic systems may provide additional benefits in addressing disorders characterized by dopamine dysregulation.

Case Studies and Research Findings

  • Obesity Management : In clinical settings, Lorcaserine has been shown to facilitate weight loss through its active metabolite. Patients treated with Lorcaserine experienced significant reductions in body weight compared to placebo groups .
  • Cancer Research : A study focusing on the synthesis of various benzazepine derivatives demonstrated that modifications to the benzazepine structure could enhance anticancer activity against specific cell lines . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy.
  • Neuropharmacology Trials : Investigations into the neuropharmacological effects of related compounds have revealed promising results in animal models for anxiety and depression. These studies support the hypothesis that targeting serotonin receptors can yield beneficial outcomes for mental health disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine monohydrochloride?

  • Methodology : A common approach involves reductive amination of the corresponding ketone intermediate followed by HCl salt formation. For example, lithium hydroxide-mediated hydrolysis in THF/MeOH/H₂O (3:1:1 v/v/v) at 0°C, followed by acidification with HCl to precipitate the hydrochloride salt, ensures high purity .
  • Validation : Confirm product identity via LC-MS and elemental analysis. Cross-reference with CAS registry data (e.g., CAS 294196-60-4) for structural validation .

Q. How can researchers characterize the crystalline structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement). Parameters include space group determination (e.g., monoclinic P2₁/c), unit cell dimensions (a, b, c), and refinement to R-factors < 0.05 .
  • Data Example :

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.21, 12.34, 14.56
Z4
R-factor0.042

Q. What analytical techniques are suitable for purity assessment?

  • Methodology : Reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and mobile phase gradients (e.g., 0.1% TFA in acetonitrile/water). Monitor impurities at 254 nm .
  • Acceptance Criteria : ≤ 0.5% for individual impurities and ≤ 2.0% total impurities, as per pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for benzazepine derivatives?

  • Methodology : Conduct receptor binding assays (e.g., dopamine D₁/D₂ receptors) with radioligand displacement studies. Compare IC₅₀ values across structurally related compounds (e.g., 3-allyl-7-methoxy derivatives) to identify substituent effects .
  • Data Analysis : Use ANOVA to assess statistical significance (p < 0.05) and molecular docking simulations (e.g., AutoDock Vina) to correlate activity with binding site interactions .

Q. What strategies mitigate challenges in impurity profiling during scale-up synthesis?

  • Methodology : Employ orthogonal purification techniques:

  • Step 1 : Preparative HPLC (C18, 10 µm) with isocratic elution (acetonitrile:ammonium acetate buffer).
  • Step 2 : Recrystallization from ethanol/HCl to isolate the monohydrochloride form .
    • Case Study : Impurity E (7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one) can be controlled by optimizing reaction pH (6.5–7.5) and temperature (25–30°C) .

Q. How do computational models enhance understanding of this compound’s stability?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to predict hydrolysis pathways under acidic/alkaline conditions. Validate experimentally via forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) .
  • Key Metrics : Activation energy (Eₐ) and rate constants (k) for degradation pathways .

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